molecular formula C9H6F4O2 B2817597 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid CAS No. 142044-52-8

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B2817597
CAS No.: 142044-52-8
M. Wt: 222.139
InChI Key: SNSVFEGAHSFELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid is an organic compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . This compound is characterized by the presence of a fluoro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid typically involves the fluorination of appropriate precursors. One common method includes the reaction of 2,4-diaminobenzoic acid with trifluoroethanol under specific conditions to yield the desired product . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors and advanced purification techniques ensures the efficient and safe production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluoro and trifluoromethyl groups to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenylacetic acids.

Scientific Research Applications

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid is unique due to the presence of both fluoro and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its utility in various research and industrial applications compared to its analogs.

Properties

IUPAC Name

2-fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7(8(14)15)5-1-3-6(4-2-5)9(11,12)13/h1-4,7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSVFEGAHSFELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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